Trimethylhexamethylene diisocyanate

Beschreibung

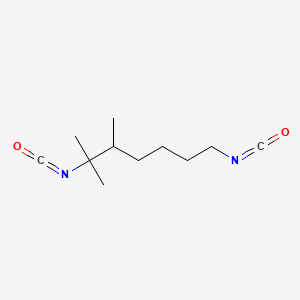

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-diisocyanato-5,6-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(11(2,3)13-9-15)6-4-5-7-12-8-14/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPHDGHQXLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=C=O)C(C)(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951342 | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylhexamethylene diisocyanate appears as a colorless liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

7.3 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28679-16-5, 195456-49-6 | |

| Record name | TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195456-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylhexa-1,6-diyl diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028679165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanato-5,6-dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylhexa-1,6-diyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Diisocyanates in Polymer Science and Engineering

Diisocyanates are a class of chemical compounds that serve as fundamental building blocks in the production of polyurethane products. americanchemistry.comhsa.ie These versatile chemicals, which have been in use since the late 1940s, are essential for creating a wide array of materials, including flexible and rigid foams, coatings, adhesives, sealants, and elastomers. americanchemistry.com The reaction of diisocyanates with polyols forms the urethane (B1682113) linkages that are characteristic of polyurethanes. chinapolyparts.comisopa.org

The selection of a specific diisocyanate has a profound effect on the mechanical properties, thermal stability, and chemical resistance of the final polyurethane product. chinapolyparts.com The two main types of diisocyanates are aromatic and aliphatic. americanchemistry.com

Common Aromatic and Aliphatic Diisocyanates and Their Applications:

| Diisocyanate Type | Common Examples | Primary Applications |

| Aromatic | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | TDI: Flexible polyurethane foams (e.g., furniture, bedding, automotive seats). americanchemistry.comgvchem.comMDI: Rigid polyurethane foams (e.g., insulation), coatings, adhesives, sealants, elastomers. americanchemistry.comgvchem.comresearchgate.net |

| Aliphatic | Hexamethylene diisocyanate (HDI), Isophorone (B1672270) diisocyanate (IPDI), Hydrogenated MDI (HMDI) | Coatings (e.g., automotive, flooring, roofing), elastomers, adhesives, sealants. americanchemistry.comwikipedia.org |

Synthetic Methodologies and Reaction Pathway Elucidation for Trimethylhexamethylene Diisocyanate

Advanced Purification Techniques

Following the hydrogenation of trimethyl adipic acid dinitrile, the crude trimethylhexamethylenediamine product contains residual catalyst, ammonia (B1221849), and potential side products.

Distillation: A primary method for purification is distillation. A patent for the synthesis of trimethylhexamethylenediamine describes a pressure distillation step to separate and recover the ammonia from the crude diamine solution, allowing the ammonia to be recycled back into the process. google.com Fractional distillation is then used to achieve the high purity required for the subsequent phosgenation step.

Gas Stripping/Sparging: For similar aliphatic diamines like hexamethylenediamine, advanced purification techniques have been developed to remove trace impurities. One such method involves contacting the liquid diamine with carbon dioxide and an inert gas, such as nitrogen. google.com This process is effective at removing dissolved ammonia and other polarographically reducible impurities and can be integrated into the final fractional distillation column. google.com This technique could be adapted for the purification of trimethylhexamethylenediamine to ensure the removal of impurities that might negatively impact the phosgenation reaction or the color of the final isocyanate product.

Process Analytical Chemistry (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs). wikipedia.orgcasss.org The goal is to ensure final product quality by monitoring the process in real-time. For the synthesis of TMDI precursors, PAT can be invaluable.

Real-time Monitoring of Hydrogenation: The catalytic hydrogenation of trimethyl adipic acid dinitrile is a critical step where monitoring is key to maximizing yield and minimizing byproduct formation. google.com PAT tools, such as in-line or on-line spectroscopic methods, can be employed.

FT-IR/Raman Spectroscopy: These techniques can monitor the disappearance of the nitrile functional group (C≡N) and the appearance of the primary amine groups (N-H) in real-time. This allows for precise determination of the reaction endpoint, preventing over-hydrogenation and ensuring complete conversion. Raman spectroscopy has proven to be a viable technique for the real-time monitoring of various amine streams in industrial settings. petro-online.com

Nuclear Magnetic Resonance (NMR): Benchtop NMR spectroscopy is another powerful PAT tool for reaction monitoring. It can provide detailed structural information and quantify the concentration of reactants, intermediates, and products over time, offering deep insight into reaction kinetics. magritek.commagritek.com This would be particularly useful in optimizing the hydrogenation of the dinitrile to avoid the formation of cyclic impurities. google.com

By implementing these PAT strategies, manufacturers can achieve tighter control over the synthesis of trimethylhexamethylenediamine, leading to a more consistent and high-quality TMDI product.

Table 2: Process Analytical Technology (PAT) for TMDI Precursor Synthesis

| Analytical Technique | Application in Precursor Synthesis | Parameters Monitored | Mode | Reference |

|---|---|---|---|---|

| FT-IR / Raman Spectroscopy | Monitoring the hydrogenation of trimethyl adipic acid dinitrile. | Concentration of nitrile (C≡N) and amine (N-H) functional groups. | In-line / On-line | petro-online.comrsc.org |

| NMR Spectroscopy | Kinetic studies and real-time monitoring of diamine formation. | Concentration of reactants, intermediates, and final diamine product. | On-line / At-line | magritek.commagritek.com |

| Gas Chromatography (GC) | Assessing purity of the final diamine precursor. | Quantification of impurities and isomeric ratio. | Off-line / At-line | google.com |

| Liquid Chromatography (LC) | Monitoring of reaction progress and impurity profiling. | Concentration of reactants, products, and non-volatile impurities. | On-line / At-line | nih.gov |

Urethane (B1682113) Formation Mechanisms and Kinetics in TMDI Reactions

The formation of the urethane linkage is the cornerstone of polyurethane chemistry, involving the reaction of an isocyanate group (-NCO) with a hydroxyl group (-OH). researchgate.net The kinetics of this reaction are influenced by several factors, including the structure of the reactants, the presence of catalysts, and reaction conditions.

The reaction between an isocyanate and a hydroxyl compound proceeds through a nucleophilic addition mechanism. mdpi.comnih.gov The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This leads to the formation of a urethane linkage (-NH-COO-). nih.gov The reactivity of the isocyanate group is influenced by the electronic effects of its substituents. Aliphatic isocyanates like TMDI generally exhibit lower reactivity compared to aromatic isocyanates due to the electron-donating nature of the alkyl groups, which reduces the electrophilicity of the isocyanate carbon. mdpi.com The reaction rate follows the order: primary hydroxyl > secondary hydroxyl > tertiary hydroxyl. pcimag.com

The general mechanism can be depicted as follows: R-N=C=O + R'-OH → R-NH-CO-OR'

This reaction can proceed through different proposed transition states, including a four-membered ring structure or a zwitterionic intermediate. nih.gov

Due to the relatively slow reaction rate of aliphatic isocyanates like TMDI with hydroxyl groups, catalysts are often employed to achieve practical curing times. pcimag.com Dibutyltin dilaurate (DBTDL) is a widely used and highly effective catalyst for urethane formation. pcimag.comallhdi.com

DBTDL is a Lewis acid catalyst that is believed to function by forming a complex with both the isocyanate and the polyol. pcimag.comallhdi.com This complexation increases the electrophilicity of the isocyanate carbon and the nucleophilicity of the hydroxyl oxygen, thereby accelerating the reaction rate. allhdi.com The catalytic activity of DBTDL is dependent on factors such as temperature, reactant concentrations, and the sequence of catalyst addition. allhdi.com For instance, adding the catalyst to the polyol before the isocyanate can sometimes lead to a slower reaction rate due to the formation of a stable complex between the catalyst and the polyol.

While DBTDL is highly efficient, concerns about its environmental impact have led to research into alternative catalysts such as those based on bismuth, zirconium, and aluminum. pcimag.comresearchgate.net

| Catalyst | Proposed Mechanism | Key Influencing Factors |

| Dibutyltin dilaurate (DBTDL) | Forms a ternary complex with the isocyanate and hydroxyl groups, activating both for reaction. allhdi.com | Temperature, reactant ratios, sequence of addition. allhdi.com |

| Bismuth Carboxylates | Believed to be effective, particularly in certain systems, with reduced environmental concerns compared to organotins. pcimag.comresearchgate.net | Specific formulation, presence of moisture scavengers may be needed. pcimag.com |

| Zirconium Complexes | Follow an insertion mechanism, initially associating with the polyol component to activate the hydroxyl groups. pcimag.com | Can offer different reactivity profiles compared to tin catalysts. |

Several side reactions can occur during TMDI polymerization, potentially affecting the structure and properties of the final polyurethane. One of the most significant side reactions is the reaction of isocyanate groups with water, which may be present as moisture in the reactants or the environment. pcimag.com This reaction produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide gas. The resulting amine can then react with another isocyanate group to form a urea (B33335) linkage. pcimag.com

R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ R-NH₂ + R-NCO → R-NH-CO-NH-R

Another potential side reaction is the trimerization of isocyanate groups to form a stable isocyanurate ring, particularly at higher temperatures or in the presence of specific catalysts. nih.gov This reaction leads to increased crosslinking in the polymer network. nih.gov Allophanate formation can also occur, where an isocyanate group reacts with a urethane linkage. researchgate.net

Mitigation strategies for these side reactions include:

Drying of Reactants: Thoroughly drying polyols and other components to minimize the water content. nih.gov

Control of Reaction Temperature: Maintaining optimal reaction temperatures to avoid promoting side reactions like trimerization. allhdi.com

Catalyst Selection: Choosing catalysts that selectively promote the urethane reaction over side reactions. researchgate.net

Polyurethane Synthesis Utilizing Trimethylhexamethylene Diisocyanate

The properties of the resulting polyurethane are largely determined by the type of polyol used in the reaction with TMDI. Polyether polyols and polyester (B1180765) polyols are the two major classes of polyols used in polyurethane synthesis. doxuchem.com

Polyether polyols are synthesized by the polymerization of epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. doxuchem.comgoogle.com They are characterized by the presence of ether linkages in their backbone. When reacted with TMDI, polyether polyols typically produce flexible polyurethanes. doxuchem.com This flexibility is attributed to the low glass transition temperature (Tg) and high mobility of the polyether chains, which form the soft segments of the polyurethane. mdpi.com

The properties of the resulting flexible polyurethane can be tailored by adjusting the molecular weight and functionality of the polyether polyol. google.com Higher molecular weight polyols generally lead to softer, more flexible foams.

| Polyol Type | Typical Monomers | Resulting Polyurethane Property |

| Polyether Polyol | Ethylene Oxide, Propylene Oxide google.com | Flexible doxuchem.com |

Polyester polyols are typically formed through the condensation reaction of dicarboxylic acids (or their anhydrides) with polyhydric alcohols. doxuchem.com The ester linkages in their structure contribute to stronger intermolecular interactions, such as hydrogen bonding. mdpi.com

When TMDI is reacted with polyester polyols, the resulting polyurethanes are generally more rigid and exhibit higher strength and hardness compared to those made with polyether polyols. doxuchem.com This is due to the more rigid nature of the polyester chains, which form the hard segments of the polyurethane, leading to a higher degree of phase separation between the hard and soft segments. mdpi.com The increased polarity of the polyester backbone enhances the hydrogen bonding within the hard domains, contributing to the material's rigidity. mdpi.com

| Polyol Type | Typical Monomers | Resulting Polyurethane Property |

| Polyester Polyol | Dicarboxylic Acids, Polyhydric Alcohols doxuchem.com | Rigid doxuchem.com |

Controlled Polymerization Techniques for Tailored Architectures

Controlled radical polymerization (CRP) methods are instrumental in producing polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of end-functionality. google.com These techniques allow for the precise design of various polymer products. google.com While specific examples detailing the controlled polymerization of TMDI itself are not prevalent in the provided research, the principles of CRP are broadly applicable to monomers like methacrylates, which can be derived from TMDI. google.comrsc.org Processes such as single-electron transfer living radical polymerization (SET-LRP) and atom transfer radical polymerization (ATRP) are powerful tools for creating well-defined polymer structures. google.com The ability to control these polymerization processes is crucial for tailoring the final properties of the material for specific applications.

Formation of Urethane-Dimethacrylate Monomers and Copolymers with TMDI

The reaction of diisocyanates like TMDI with hydroxyalkyl methacrylates is a key step in forming urethane-dimethacrylate monomers. These monomers are valuable components in the development of crosslinked polymers and dental resins due to their desirable mechanical properties and biocompatibility.

Synthesis Routes for Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

The synthesis of Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate involves the reaction of this compound (TMDI) with 2-hydroxyethyl methacrylate (B99206) (HEMA). In this reaction, the isocyanate groups of TMDI react with the hydroxyl groups of HEMA to form urethane linkages. The resulting monomer possesses two methacrylate groups, making it suitable for subsequent polymerization. nih.govnih.gov

Table 1: Chemical Identification of Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate

| Identifier | Value |

| IUPAC Name | 2-[[3,3,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate nih.gov |

| CAS Number | 74389-53-0 nih.gov |

| Molecular Formula | C₂₃H₃₈N₂O₈ nih.govnih.gov |

| Molecular Weight | 470.56 g/mol nih.govnih.gov |

| InChIKey | VCUNKEUDSCZBQQ-UHFFFAOYSA-N nih.gov |

This table provides key identifiers for the synthesized monomer.

Radical Polymerization Mechanisms of TMDI-Derived Methacrylates

The methacrylate groups on the TMDI-derived monomers are susceptible to radical polymerization. This process is typically initiated by free radicals generated from an initiator molecule. The radical adds to the carbon-carbon double bond of the methacrylate group, creating a new radical species that can then react with another monomer molecule. This chain reaction continues, leading to the formation of a polymer network. The kinetics and control of this polymerization are crucial for achieving desired material properties. rsc.orgresearchgate.net The reactivity of the methacrylate monomers can be influenced by the structure of the diisocyanate used in their synthesis. rsc.org

Investigations into Isocyanurate Trimerization and Network Formation

The trimerization of diisocyanates is a significant reaction pathway that leads to the formation of highly stable, six-membered isocyanurate rings. This process is a key method for creating crosslinked polymer networks with enhanced thermal and chemical resistance.

The cyclotrimerization of isocyanates is a step-wise addition reaction where three isocyanate groups form an isocyanurate ring, a reaction often catalyzed by a nucleophile. utwente.nl This reaction is a valuable tool for synthesizing well-defined polymer networks. utwente.nl The trimerization of diisocyanates like TMDI results in a three-dimensionally crosslinked polymer with the isocyanurate rings acting as trifunctional crosslink points. rug.nl

The process can be catalyzed by various compounds, including quaternary ammonium (B1175870) carboxylates and Lewis bases. google.comdoxuchem.com The choice of catalyst can significantly influence the reaction rate and the structure of the resulting polymer network. tue.nl For instance, certain catalysts can promote the formation of trimers over higher oligomers. tue.nl The formation of these networks can be monitored using techniques such as in-situ infrared spectroscopy. utwente.nl The resulting polyisocyanurate networks often exhibit excellent mechanical properties. utwente.nl

Elastomer and Adhesive Systems Incorporating TMDI

The versatility of polyurethane chemistry allows for the creation of materials ranging from rigid plastics to highly elastic elastomers and strong adhesives. The incorporation of TMDI into these systems can offer enhanced performance characteristics.

Polyurethane elastomers are block copolymers composed of alternating soft and hard segments. The soft segments, typically made from high molecular weight polyols, provide flexibility and elasticity, while the hard segments, formed from the reaction of the diisocyanate (like TMDI) and a chain extender, provide mechanical strength through physical crosslinking.

The design of elastomers with high toughness and resilience often involves manipulating the structure and interaction of these hard and soft domains. researchgate.net While specific research on TMDI-based elastomers is not widely published, the principles of elastomer design can be applied. The asymmetrical, branched structure of TMDI would influence the packing and organization of the hard segments. This can be strategically used to create elastomers with a tailored balance of properties. For comparison, MDI-based elastomers are known for their excellent performance at low temperatures and strong rebound, while TDI-based elastomers offer good resistance to high temperatures and compression set. psiurethanes.com By selecting TMDI, formulators can potentially achieve a unique combination of these properties, leading to elastomers with enhanced resilience suitable for dynamic applications.

The effectiveness of an adhesive is determined by its ability to create strong and durable interfacial bonds with a substrate. The isocyanate groups in TMDI are highly reactive and can form covalent bonds with various functional groups present on substrate surfaces, such as hydroxyl (-OH) or amino (-NH2) groups. This chemical bonding is a key mechanism for achieving high adhesion strength.

Polyurethane Foams and Their Microstructural Control

Polyurethane foams are widely used materials due to their low density, excellent insulation properties, and shock-absorbing capabilities. researchgate.net The properties of these foams are largely determined by their cellular microstructure. The formation of polyurethane foam involves a simultaneous polymerization (gelling) reaction and a blowing reaction. In most cases, the blowing agent is carbon dioxide, generated in situ from the reaction of the diisocyanate with water.

The choice of diisocyanate has a significant impact on the foam's properties. For example, MDI-based foams are known to have better fire performance compared to TDI-based foams. researchgate.net While research specifically detailing TMDI-based polyurethane foams is limited, the principles of foam formation and microstructural control are well-established. To manufacture a foam with specific mechanical properties, it is crucial to control the development of the microstructure. researchgate.net

The reactivity of the isocyanate, the formulation components (polyols, catalysts, surfactants), and the processing conditions all influence the nucleation and growth of the foam cells. The branched structure of TMDI would likely affect the reaction kinetics of both the gelling and blowing reactions, which in turn would influence the final cell size, cell wall thickness, and degree of open/closed cells. This microstructural control is essential for developing foams with desired properties, whether for cushioning, insulation, or impact absorption.

Table 2: Comparison of Common Isocyanates in Flexible Polyurethane Foam

| Property | Toluene (B28343) Diisocyanate (TDI) | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Potential Characteristics of TMDI-based Foam |

| Primary Use | Low-density flexible foams (e.g., furniture, bedding). google.com | Molded flexible foams, rigid foams, elastomers. google.com | Specialty foams requiring good light stability and specific mechanical properties. |

| Foam Density | Capable of producing very low-density foams. google.com | Typically used for medium to higher density foams. google.com | Dependent on formulation, but could offer a unique density-to-hardness ratio. |

| UV Stability | Poor (aromatic structure). ulprospector.com | Poor (aromatic structure). ulprospector.com | Excellent (aliphatic structure). |

| Mechanical Properties | Good for repetitive compression applications. psiurethanes.com | Excellent rebound and low-temperature performance. psiurethanes.com | Potentially a good balance of flexibility and resilience due to branched structure. |

Synthesis of Shape-Memory Polymer Foams and Actuation Studies

The synthesis of shape-memory polymer (SMP) foams often involves the reaction of diisocyanates with polyols to create a crosslinked polyurethane network. This compound (TMDI), as an aliphatic diisocyanate, is a candidate for creating flexible and biocompatible SMPs. Research into SMP foams has explored various diisocyanates to tailor the material's properties for specific applications, such as medical devices.

In one study, SMP foams were synthesized using a three-step protocol involving isocyanate (NCO) prepolymers. researchgate.net These prepolymers were created by reacting molar ratios of N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (HPED), triethanolamine (B1662121) (TEA), and a combination of diisocyanates, including trimethyl-hexamethylene diisocyanate (TMHDI) and hexamethylene diisocyanate (HDI). researchgate.net The resulting polyurethane SMPs can be programmed into a temporary shape and recover their original form upon exposure to a stimulus like heat and water. researchgate.net The incorporation of different diisocyanates and polyols allows for the tuning of the glass transition temperature (Tg), which is a critical parameter for the shape-memory effect. nih.govnih.gov For biomedical applications, the goal is often to have a dry Tg above physiological temperature for stable storage and a wet Tg below body temperature to trigger shape recovery upon implantation. nih.gov

The actuation of these foams is linked to this thermal transition. When heated above their Tg, the polymer network softens, allowing for deformation into a temporary shape. Cooling below the Tg freezes the polymer chains in this new conformation. Reheating the foam above its Tg provides the stored strain energy to be released, causing the foam to return to its original, permanent shape. nih.gov Studies have demonstrated that the actuation rate can be controlled by modifying the chemical structure of the polymer, which influences its hydrophobicity and glass transition temperature. mdpi.com While specific studies focusing solely on TMDI's contribution to actuation are limited, its aliphatic nature generally imparts flexibility to the polymer network, which can influence the shape recovery characteristics.

Role of TMDI in Porosity and Cellular Structure Development

The porosity and cellular structure of polymer foams are crucial properties that determine their mechanical behavior and suitability for various applications. In the synthesis of polyurethane foams, the pore structure is typically created through a blowing agent, which can be chemical (like water reacting with isocyanate to produce CO2) or physical. nih.gov The final foam morphology, including pore size and interconnectivity, is influenced by several factors during polymerization, such as the viscosity of the prepolymer mixture, the rate of the blowing reaction, and the gelation of the polymer. nih.gov

The choice of diisocyanate, such as TMDI, can play a role in these processes. The reactivity of the isocyanate groups influences the polymerization kinetics. TMDI, being an aliphatic diisocyanate, has a different reactivity profile compared to aromatic diisocyanates. This can affect the timing of the gelling and blowing reactions, which in turn dictates the final cellular structure.

Biomedical Materials Research Applications of TMDI (Excluding Clinical Human Trials)

Development of Biocompatible Coatings and Polymer Matrices

The development of biocompatible materials is essential for medical implants and devices. Polyurethanes are widely used for these applications due to their excellent mechanical properties and biocompatibility. nih.gov Aliphatic diisocyanates like TMDI are often preferred over aromatic diisocyanates for biomedical applications because their degradation byproducts are generally less toxic.

TMDI can be used to synthesize polyurethanes for biocompatible coatings. researchgate.net These coatings can be applied to various medical devices to improve their interaction with biological tissues and fluids. The inherent flexibility and toughness of polyurethanes derived from TMDI make these coatings durable. The synthesis can be tailored to create either linear or crosslinked polyurethane networks, allowing for control over the coating's properties.

In a study focused on improving the properties of polylactide (PLA), a biodegradable polymer with biomedical applications, TMDI was used as a reactive modifier. researchgate.net By reacting PLA with a small amount of TMDI, a poly(ester-urethane) was formed. This modification significantly improved the ductility of the PLA, a property that is often a limitation for its use in certain biomedical applications. This demonstrates the potential of TMDI to create more robust and adaptable polymer matrices for medical use.

| Polymer System | Modifier | Key Finding | Reference |

| Polylactide (PLA) | Trimethyl hexamethylene diisocyanate (TMDI) | Significantly improved ductility and impact strength of PLA. | researchgate.net |

This table showcases research on modifying existing biomedical polymers with TMDI to enhance their properties.

Design of Scaffolds for Tissue Engineering Applications

Tissue engineering aims to repair or replace damaged tissues by using a combination of cells, growth factors, and a scaffold that mimics the natural extracellular matrix (ECM). nih.govnumberanalytics.com Biodegradable polyurethanes are attractive materials for creating these scaffolds due to their tunable mechanical properties, biocompatibility, and controlled degradation rates. nih.govmdpi.com

The use of aliphatic diisocyanates, such as TMDI, is advantageous in the synthesis of these scaffolds. Polyurethane scaffolds can be designed to be porous, allowing for cell infiltration, nutrient transport, and tissue ingrowth. nih.govmdpi.com The mechanical properties of the scaffold can be tailored by selecting the appropriate diisocyanate, polyol, and chain extender to match the target tissue. nih.gov

While direct studies on scaffolds made exclusively from TMDI are not prevalent in the provided search results, the principles of polyurethane scaffold design are applicable. For instance, injectable polyurethane scaffolds have been developed using aliphatic diisocyanates, which can be delivered in a minimally invasive manner and then form the scaffold in situ. nih.gov The degradation of these scaffolds is a critical aspect, and the use of aliphatic components can lead to non-toxic degradation products. nih.gov The modification of other biodegradable polymers like PLA with TMDI also points to its utility in creating materials with the necessary mechanical integrity for scaffold applications. researchgate.net

| Scaffold Design Parameter | Influence of Diisocyanate (General Aliphatic) | Potential Contribution of TMDI |

| Mechanical Properties | Controls hardness, flexibility, and elasticity of the scaffold. | The branched structure could influence crosslink density and flexibility. |

| Degradation Rate & Products | Aliphatic diisocyanates generally yield less toxic degradation byproducts. | Leads to the formation of trimethylhexamethylenediamine upon degradation. |

| Biocompatibility | Generally good, promoting cell attachment and proliferation. | Expected to have good biocompatibility due to its aliphatic nature. |

This table outlines the general role of aliphatic diisocyanates in tissue engineering scaffold design and the potential specific contributions of TMDI.

Research on Biodegradable Polyurethanes for Drug Delivery Systems

Biodegradable polyurethanes are also being explored as matrices for controlled drug delivery systems. researchgate.netnih.govresearchgate.net The drug can be incorporated into the polymer matrix and released as the polymer degrades. The versatility of polyurethane chemistry allows for the design of systems with tailored drug release profiles. nih.govresearchgate.net

The use of aliphatic diisocyanates like TMDI is beneficial in this context to ensure the biocompatibility of the delivery system and its degradation products. mdpi.com Research in this area has focused on creating various forms of drug delivery vehicles, including films, hydrogels, and nanoparticles. researchgate.netresearchgate.net The release of the drug can be controlled by the degradation rate of the polyurethane, which is influenced by the choice of monomers, including the diisocyanate. nih.gov

While specific studies detailing the use of TMDI-based polyurethanes for drug delivery were not found in the provided results, the general principles apply. The modification of PLA with TMDI to create a more ductile material could be relevant for developing flexible drug delivery devices. researchgate.net The ability to control the properties of the polyurethane matrix is key to achieving the desired release kinetics for a specific therapeutic agent. nih.gov

Composite Materials and Nanofiller Integration

The properties of polyurethane materials can be further enhanced by incorporating nanofillers to create composite materials. researchgate.netmdpi.com Nanofillers such as clays, silica (B1680970), carbon nanotubes, and metallic nanoparticles can improve the mechanical, thermal, and electrical properties of the polymer matrix. imdea.org

In the context of TMDI-based polyurethanes, the integration of nanofillers could lead to advanced materials with tailored functionalities. For example, the addition of nanoparticles to SMP foams has been shown to improve mechanical strength and toughness. researchgate.net In one study, tungsten, silicon dioxide, and aluminum oxide nanoparticles were incorporated into an SMP foam matrix synthesized using a mixture of diisocyanates, including TMHDI. researchgate.net The results indicated that low filler content improved mechanical properties and thermal stability, and the actuation profiles could be tuned by the type and content of the filler. researchgate.net

Another study demonstrated that modifying PLA with TMDI and then adding silica nanofillers resulted in a drastic increase in tensile strength and elongation at break. researchgate.net This suggests a synergistic effect between the polyurethane chemistry and the nanofiller. The uniform dispersion of nanofillers within the polymer matrix is crucial for achieving these enhanced properties. researchgate.net

| Nanofiller | Polymer Matrix | Observed Improvement | Reference |

| Tungsten, Silicon Dioxide, Aluminum Oxide | Shape Memory Polymer Foam (containing TMHDI) | Improved mechanical strength, toughness, and thermal stability. Tunable actuation profiles. | researchgate.net |

| Silica Nanofiller | Polylactide (PLA) modified with TMDI | Drastic increase in tensile strength and elongation at break. | researchgate.net |

This table summarizes findings on the integration of nanofillers into TMDI-containing polymer systems and the resulting property enhancements.

TMDI-Based Polyurethane-Graphene Composites Research

The integration of graphene into polymer matrices has been a subject of intense research due to graphene's exceptional mechanical, thermal, and electrical properties. nih.govnih.gov Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses a theoretical Young's modulus of approximately 1 TPa and a tensile strength of 130 GPa, making it an outstanding reinforcement agent. nih.gov When incorporated into polyurethanes, graphene and its derivatives like graphene oxide (GO) can significantly enhance the resulting nanocomposite's strength, thermal stability, and conductivity. nih.govresearchgate.net

Research on polyurethane (PU) composites has demonstrated that the choice of diisocyanate is critical in determining the final properties. Studies have explored the use of various diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) and hexamethylene diisocyanate (HMDI), to create PU-graphene nanocomposites. jonuns.commdpi.comnih.gov For instance, composites made with MDI have shown notable improvements in tensile strength and thermal stability. jonuns.com Similarly, PU composites fabricated using aliphatic HMDI have been investigated to understand the influence of the diisocyanate structure on mechanical behavior when combined with graphene oxide. mdpi.comnih.gov

However, specific research focusing exclusively on TMDI-based polyurethane-graphene composites is still an emerging area with limited publicly available studies. The unique asymmetrical and branched structure of TMDI is known to create amorphous polyurethane networks with high flexibility and good hydrolytic stability. The combination of these properties with the multifunctionality of graphene could potentially lead to novel materials with a unique balance of toughness, durability, and tailored conductive or barrier properties. Future research in this specific domain is anticipated to explore how the TMDI structure influences graphene dispersion and the interfacial interactions between the filler and the polymer matrix, which are key factors for unlocking the full potential of these advanced nanocomposites. nih.gov

Poly(lactic acid) Modification with TMDI for Ductility Enhancement

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a popular material in biomedical applications and packaging. nih.govresearchgate.net However, its inherent brittleness and low elongation at break limit its use in applications requiring high ductility and impact resistance. jonuns.comresearchgate.net

To address these limitations, researchers have investigated the use of TMDI as a reactive modifier or chain extender for PLA. By reacting a small amount of TMDI with the terminal hydroxyl groups of PLA, a poly(ester-urethane) structure is formed. This modification has been shown to dramatically improve the material's ductility without significantly compromising its tensile strength. nih.govresearchgate.net

Table 1: Mechanical Properties of Pristine vs. TMDI-Modified PLA

| Property | Pristine PLA | 5 wt% TMDI-Modified PLA | Improvement Factor |

|---|---|---|---|

| Elongation at Break | ~10% (Reference Value) | >200% | >20x |

| Notched Impact Strength | (Reference Value) | (Reference Value) x 1.6 | 1.6x |

| Tensile Strength | Maintained | Relatively High | Maintained |

Data synthesized from research findings where elongation at break increased by more than 20 times and impact resistance improved 1.6 times. nih.govjonuns.comresearchgate.net

Energetic Composites Research and Compatibility Studies

In the field of energetic materials, polymer binders are essential for creating polymer-bonded explosives (PBXs) and composite rocket propellants. These binders must not only provide structural integrity but also be chemically compatible with the energetic fillers to ensure safety, stability, and performance. aalto.fi Polyester-based polyurethanes are commonly used as binders for highly energetic compounds like HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) and RDX (1,3,5-Trinitro-1,3,5-triazacyclohexane). aalto.fi The choice of diisocyanate curative plays a critical role in the thermal stability and compatibility of the final energetic composite. aalto.fi

Studies have been conducted to evaluate the compatibility of HMX and RDX with polyester-based polyurethanes cured with different diisocyanates, including TMDI. aalto.fi Compatibility is often assessed using methods like Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST), following standards such as STANAG 4147. DSC results can indicate incompatibility if the decomposition peak temperature of the mixture deviates significantly (e.g., by more than 4°C) from that of the pure energetic material. aalto.fi

Research comparing polyurethanes cured with MDI, Isophorone (B1672270) diisocyanate (IPDI), and TMDI revealed important differences in their interaction with energetic fillers. While VST results indicated that RDX was chemically stable with all tested polyester-based PUs, DSC analysis showed that the peak decomposition temperatures for mixtures of RDX with PUs cured by MDI, IPDI, and TMDI were all significantly reduced, suggesting incompatibility under those test conditions. aalto.fi

Kinetic studies of the thermal decomposition provide further insight. The activation energy (Ea), a measure of the energy barrier for decomposition, was calculated for these composites. For HMX-based composites, the activation energy varied depending on the curative, with the TMDI-cured system showing an Ea of 485.3 kJ/mol, comparable to the MDI-cured system but lower than the IPDI-cured one. aalto.fi These findings are crucial for selecting appropriate binder systems to ensure the long-term stability and safety of energetic formulations. aalto.fi

Table 2: Activation Energy of HMX and RDX with Various Polyurethane Binders

| Composite Mixture | Curative | Activation Energy (Ea) from Kissinger Method (kJ/mol) |

|---|---|---|

| HMX/PE/MDI | MDI | 483.9 |

| HMX/PE/IPDI | IPDI | 504.7 |

| HMX/PE/TMDI | TMDI | 485.3 |

| RDX/PE/MDI | MDI | 220.2 |

| RDX/PE/IPDI | IPDI | 271.5 |

| RDX/PE/TMDI | TMDI | 210.4 |

Data derived from a comparative study on the compatibility and thermal decomposition kinetics of energetic materials with polyester-based polyurethanes. aalto.fi

Historical Context and Evolution of Tmdi Research Domains

The evolution of research on TMDI can be inferred from its applications. Initially, research likely focused on its basic synthesis and polymerization with polyols to create polyurethanes. Over time, research would have expanded into more specialized areas. For instance, the use of TMDI in polyurethane dispersions (PUDs), UV curing resins, and moisture-curing formulations suggests a trajectory towards high-performance coatings and adhesives. evonik.com More recent research has also explored the use of TMDI in advanced materials, such as polyurethane-graphene composites, to enhance properties like tensile strength and elongation.

In a completely different field of study, the acronym TMDI also stands for Tuned Mass Damper Inerter, a device used in civil engineering for vibration control in structures. techscience.comresearchgate.netresearchgate.net This area of research has seen significant development in the last two decades, focusing on its application in mitigating the effects of earthquakes and wind on buildings. techscience.comresearchgate.net It is crucial to distinguish this from the chemical compound that is the subject of this article.

Overview of Key Academic Research Trajectories for Tmdi

Academic research on Trimethylhexamethylene Diisocyanate (TMDI) has followed several key trajectories, primarily centered on its application in polymer chemistry. These research paths aim to leverage the unique properties conferred by TMDI's structure to develop advanced materials.

Key Research Trajectories for TMDI:

| Research Trajectory | Focus of Study | Examples of Research Findings |

| High-Performance Coatings | Utilizing TMDI to create light and weather-resistant polyurethane coatings. evonik.com | TMDI-based coatings are suitable for applications like heat-curing systems and radiation-curable urethane (B1682113) acrylics due to the resulting high flexibility, excellent compatibility, and low viscosity. evonik.com |

| Adhesives and Sealants | Investigating the use of TMDI in the formulation of adhesives and sealants with specific performance characteristics. | The flexibility and good compatibility of TMDI-based polyurethanes make them suitable for use in various adhesive and sealant applications. pubcompare.aievonik.com |

| Polyurethane Dispersions (PUDs) | Exploring the role of TMDI in the synthesis of stable and versatile PUDs. | The low tendency of TMDI-based prepolymers to crystallize contributes to the stability of polyurethane dispersions. evonik.com |

| UV and Radiation Curing | Developing fast-curing materials by incorporating TMDI into UV-curable resins and urethane acrylates. evonik.com | TMDI's high reactivity and compatibility with other raw materials make it a valuable component in radiation-curing applications. evonik.com |

| Advanced Composites | Enhancing the mechanical properties of polymers by using TMDI in the creation of composite materials. | Research on TMDI-based polyurethane-graphene composites has shown improvements in tensile strength and elongation. |

Structure Property Relationships in Trimethylhexamethylene Diisocyanate Based Polymers

Influence of TMDI's Branched Aliphatic Structure on Polymer Conformation and Flexibility

The presence of methyl branches along the aliphatic backbone of TMDI introduces significant steric hindrance, which in turn governs the conformational freedom of the resulting polymer chains. This branching disrupts the regular, linear arrangement that would otherwise be present in polymers made from linear diisocyanates. As a result, TMDI-based polymers tend to adopt a more amorphous and less crystalline structure.

This disruption of chain packing leads to a more open polymer network with increased free volume. The branched structure restricts the ability of the polymer chains to align and form ordered crystalline domains. Consequently, the flexibility of the polymer is enhanced, as the chains have more room to move and rotate. This inherent flexibility is a key characteristic of materials synthesized with TMDI, making them suitable for applications requiring elastomeric properties. The amorphous nature and increased chain mobility contribute to lower stiffness and a higher degree of elongation before failure.

Impact on Thermal Transitions and Stability

The thermal behavior of TMDI-based polymers is a direct consequence of its branched aliphatic structure. This includes its influence on the glass transition temperature and the mechanisms of thermal degradation.

Glass Transition Temperature (Tg) Modulation in TMDI-Derived Polyurethanes

The branched structure of TMDI hinders the efficient packing of the hard segments, leading to a less ordered and more amorphous hard domain. This disruption of the hard segment crystallinity results in a lower glass transition temperature for the hard segments compared to polyurethanes synthesized with more linear or symmetrical diisocyanates. The increased free volume and chain mobility associated with the branched TMDI structure contribute to this lowering of the Tg. This modulation of the Tg is a key factor in tailoring the performance of TMDI-based polyurethanes for specific applications where flexibility at lower temperatures is required.

Thermal Degradation Kinetics and Mechanisms of TMDI-Containing Polymers

The thermal stability of polymers containing Trimethylhexamethylene Diisocyanate (TMDI) is a critical factor for their processing and application. Studies on the thermal degradation of TMDI-based polyurethanes reveal a multi-stage decomposition process. The thermal stability of polyurethanes is generally governed by the degradation of the hard and soft segments. primescholars.com

In a comparative study of polyether-based polyurethanes, the thermal stability of the polyurethane made with TMDI (PE/TMDI) was found to be higher than those made with isophorone (B1672270) diisocyanate (IPDI) and methylenediphenyl diisocyanate (MDI), but lower than the one made with toluene (B28343) diisocyanate (TDI), based on the degradation peak temperature at a high heating rate. researchgate.net The activation energy for the thermal degradation of PE/TMDI, calculated using the Flynn–Wall–Ozawa (FWO) method, was found to be 132.3 kJ mol⁻¹. researchgate.net Another study on polyester-based polyurethanes indicated that the thermal stability followed the order PU/MDI > PU/IPDI > PU/TMDI, with the activation energy for PU/TMDI calculated by the KAS method being 183.6 kJ mol⁻¹. researchgate.net

The degradation of TMDI-based polymers often proceeds through random chain scission, which leads to a reduction in molecular weight and a broader molecular weight distribution. This process can significantly affect the material's physical and mechanical properties.

Mechanical Performance Characteristics

The mechanical properties of materials derived from TMDI are intrinsically linked to its unique branched aliphatic structure, which influences tensile strength, elongation, and toughness.

Tensile Strength and Elongation Properties of TMDI-Based Materials

Tensile strength and elongation are fundamental mechanical properties that describe a material's response to being pulled apart. nde-ed.orgcumberlandrubber.commaeden.com In TMDI-based materials, these properties are a direct reflection of the polymer's internal structure. The branched nature of TMDI disrupts the close packing of polymer chains, leading to a more amorphous and less crystalline material.

This amorphous structure, with its increased free volume, allows for greater chain mobility. As a result, TMDI-based elastomers often exhibit a lower tensile strength compared to materials made with more linear and rigid diisocyanates that can form highly ordered, crystalline domains. However, this same structural feature contributes to a higher elongation at break. The coiled and entangled polymer chains can uncoil and align under stress, allowing the material to stretch significantly before fracturing.

Therefore, a general trend for TMDI-based materials is a trade-off between tensile strength and elongation. While they may not possess the high ultimate tensile strength of some highly crystalline polymers, their ability to undergo substantial deformation without failure makes them suitable for applications requiring flexibility and resilience.

Crosslinking Density and its Correlation with Material Toughness

Crosslinking is a crucial process in the formation of thermosetting polymers, creating a three-dimensional network structure that imparts elasticity and durability. unimib.it The toughness of a material, its ability to absorb energy and deform plastically before fracturing, is significantly influenced by the crosslinking density. dtic.mil

In TMDI-based polymers, the crosslinking density can be controlled by adjusting the stoichiometry of the reactants and the curing conditions. An increase in crosslinking density generally leads to an increase in the material's stiffness and tensile strength. researchgate.net This is because a higher number of crosslinks restricts the movement of the polymer chains, making the material more resistant to deformation. researchgate.net

However, there is an optimal crosslinking density for maximizing toughness. While a low crosslinking density may result in a material that is too soft and weak, an excessively high crosslinking density can lead to brittleness. researchgate.net A very dense network of crosslinks can restrict chain mobility to such an extent that the material can no longer effectively dissipate energy through plastic deformation, causing it to fracture at lower strains. Therefore, achieving the desired balance of strength and toughness in TMDI-based materials requires careful control over the crosslinking process to create a network that is robust yet still capable of some degree of chain movement.

Interactive Data Table: Properties of TMDI-Based Polyurethanes

| Property | Value | Reference |

| Thermal Stability Ranking (Polyether-based PU) | TDI > TMDI > MDI > IPDI | researchgate.net |

| Activation Energy of Thermal Degradation (PE/TMDI) | 132.3 kJ mol⁻¹ | researchgate.net |

| Thermal Stability Ranking (Polyester-based PU) | MDI > IPDI > TMDI | researchgate.net |

| Activation Energy of Thermal Degradation (PU/TMDI) | 183.6 kJ mol⁻¹ | researchgate.net |

Impact Resistance Studies

The impact resistance of a polymer is a critical measure of its toughness, defined as the ability to withstand a high-rate loading or impact force. For polymers based on this compound (TMDI), this property is significantly influenced by the molecular architecture, including the structure of the soft and hard segments, the degree of phase separation, and the presence of cross-linking. Standardized tests such as the Izod and Charpy impact tests are commonly employed to quantify this property. mearthane.comwikipedia.org

In these tests, a pendulum strikes a notched specimen of the material, and the energy absorbed to fracture the specimen is measured. youtube.comzwickroell.comintertek.com This absorbed energy, often reported in Joules per meter (J/m) or kilojoules per square meter (kJ/m²), is indicative of the material's impact strength. intertek.com The geometry of the notch and the test conditions are strictly controlled to ensure reproducible results. youtube.com

While specific impact strength data for polymers based solely on TMDI is not extensively available in the public literature, studies on other aliphatic diisocyanate-based polyurethanes provide valuable insights. For instance, the impact properties of composites made from thermoplastic polyurethane (TPU) and natural rubber have been evaluated. In one study, the Izod impact strength of a kenaf fiber-reinforced composite with a high natural rubber content was found to be 0.039 kJ/mm². researchgate.net The introduction of TPU into the blend generally enhances the impact resistance, indicating that the urethane (B1682113) linkages contribute positively to energy absorption during fracture. researchgate.net

The following table illustrates typical impact strength values for various polymers, providing a comparative context for the expected performance of TMDI-based elastomers.

Table 1: Comparative Notched Izod Impact Strength of Various Polymers

| Material | Notched Izod Impact Strength (kJ/m²) |

|---|---|

| Polyamide-12 (PA-12) | Value not specified |

| PA-12 / Recycled PU Blend (75/25) | Value not specified |

Note: The data presented is for comparative purposes and is derived from studies on various polymer systems. Specific values for TMDI-based polymers may vary based on the exact formulation and processing conditions.

Hydrophobicity and Water Uptake Behavior in TMDI-Modified Polymers

The hydrophobicity, or water repellency, of a polymer surface is a crucial characteristic for applications where moisture resistance is required. This property is typically quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface. researchgate.netresearchgate.net The water uptake, or water absorption, is another critical parameter, representing the amount of water a polymer absorbs when immersed. researchgate.netresearchgate.net This is usually expressed as a percentage of the material's original weight. researchgate.net

For polymers modified with this compound (TMDI), the hydrophobicity and water uptake are governed by a combination of factors, including the chemical nature of the polymer backbone, the morphology of the surface, and the presence of polar functional groups. The aliphatic nature of the trimethylhexane chain in TMDI is expected to contribute to a more hydrophobic character compared to aromatic diisocyanates.

Studies on various polyurethane systems demonstrate the influence of the diisocyanate structure and other components on these properties. For example, in a series of poly(ester-urethanes), the water contact angle was found to decrease as the content of the hard segment increased, indicating a more hydrophilic surface with higher concentrations of polar urethane groups. nih.gov In another study involving polyurethane elastomers from modified castor oil and isophorone diisocyanate, the surfaces were found to be hydrophobic, with contact angles exceeding 65°. researchgate.net

The incorporation of hydrophobic components, such as siloxanes (e.g., polydimethylsiloxane (B3030410) - PDMS), into the polymer chain is a common strategy to enhance hydrophobicity and reduce water uptake. researchgate.netmdpi.com In siloxane-based polyurethane elastomers, an increase in the PDMS content generally leads to a decrease in water absorption. researchgate.net

The following tables present data on water contact angles and water absorption for different polyurethane systems, which can serve as a reference for understanding the potential behavior of TMDI-modified polymers.

Table 2: Water Contact Angle for Different Polyurethane Systems

| Polymer System | Hard Segment Content (wt%) | Water Contact Angle (°) |

|---|---|---|

| Poly(ester-urethane) | 22 | 94.2 |

| Poly(ester-urethane) | 77 | 71.1 |

| Polyurethane from modified castor oil and IPDI | Not specified | >65 |

| 316L Stainless Steel (for reference) | N/A | 72.5 |

Note: This table compiles data from various studies to illustrate the range of water contact angles observed in different polyurethane and reference systems.

Table 3: Water Absorption of Various Polyurethane Formulations

| Polymer System | Water Absorption (%) |

|---|---|

| Polyurethane from modified castor oil and IPDI | Specific values depend on PCL content |

Note: The water absorption of polyurethanes is highly dependent on the specific chemical composition, particularly the presence of hydrophilic or hydrophobic segments.

Advanced Analytical and Characterization Methodologies for Trimethylhexamethylene Diisocyanate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to understanding the chemical transformations that occur during the polymerization of TMDI. Techniques like FTIR and NMR provide direct evidence of bond formation and offer detailed insights into the molecular architecture of both the monomer and the final polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Urethane (B1682113) Bond Formation and Isocyanate Consumption

FTIR spectroscopy is an indispensable tool for monitoring the progress of polyurethane synthesis. The reaction between the isocyanate groups (-NCO) of TMDI and the hydroxyl groups (-OH) of a polyol to form urethane linkages is easily tracked by observing specific changes in the infrared spectrum.

The most prominent indicator of the reaction is the strong, characteristic absorption band of the isocyanate group, which appears around 2260-2275 cm⁻¹. d-nb.infoiosrjournals.org As the polymerization reaction proceeds, the intensity of this peak diminishes, signifying the consumption of the isocyanate functional groups. Complete disappearance of this peak is a key indicator that the reaction has gone to completion. d-nb.info

Concurrently, new absorption bands appear, confirming the formation of the urethane linkage (-NH-COO-). Key evidence includes the appearance of N-H stretching vibrations, typically observed in the range of 3320-3393 cm⁻¹, and the emergence of the urethane carbonyl (C=O) stretching band between 1680 and 1730 cm⁻¹. d-nb.infomdpi.commdpi.com The presence of these new peaks, coupled with the absence of the isocyanate band, provides definitive confirmation of successful polyurethane formation. d-nb.info

Table 1: Characteristic FTIR Absorption Bands in TMDI Polymerization

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Indication |

| Isocyanate (-NCO) | Asymmetric Stretch | ~2260 | Presence of unreacted TMDI monomer |

| Amide (N-H) | Stretch | ~3330 | Formation of urethane linkage |

| Carbonyl (C=O) | Stretch (Urethane) | ~1725 | Formation of urethane linkage |

| Methylene (B1212753) (-CH₂) | Symmetric/Asymmetric Stretch | ~2850-2935 | Aliphatic backbone structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Monomer and Polymer Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of the TMDI monomer and its resulting polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to verify the expected structures and confirm purity.

For the TMDI monomer, ¹H NMR spectra will show characteristic signals for the various protons in its asymmetric structure, including those on the methyl groups and the methylene groups of the hexane (B92381) chain. In ¹³C NMR, a key signal confirming the presence of the isocyanate functional group is found at approximately 122 ppm. d-nb.info

Upon polymerization, the NMR spectra undergo significant changes that reflect the new chemical environment of the atoms. In ¹³C NMR, the isocyanate carbon signal disappears and new signals corresponding to the urethane carbonyl carbon emerge, typically in the range of 155-160 ppm. Similarly, in ¹H NMR, the chemical shifts of the protons adjacent to the newly formed urethane linkages will change. The appearance of a new signal for the N-H proton of the urethane group is also a key indicator of successful polymerization. These spectral changes allow for unambiguous confirmation of the polymer's structure. researchgate.netdtic.mil

Table 2: Representative ¹³C NMR Chemical Shifts for TMDI and its Polyurethane Derivative

| Carbon Environment | Monomer (TMDI) Chemical Shift (ppm) | Polymer (Polyurethane) Chemical Shift (ppm) |

| Isocyanate Carbon (-NCO) | ~122 d-nb.info | Absent |

| Urethane Carbonyl (NH-C OO) | Absent | ~156 |

| Carbons adjacent to Nitrogen | Varies | Shifts upon urethane formation |

| Methyl Carbons | Varies | Minor shifts |

| Methylene Carbons | Varies | Minor shifts |

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the TMDI monomer and for characterizing the size distribution of the resulting polymer chains.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for determining the purity of the TMDI monomer. These methods separate the target compound from any impurities, starting materials, or side-products based on differential partitioning between a stationary phase and a mobile phase.

In HPLC, a sample is passed through a column packed with a solid adsorbent (the stationary phase) using a liquid solvent (the mobile phase) under high pressure. By carefully selecting the column and solvent system, TMDI can be separated from other components, and its purity can be quantified, often using a UV detector. Gas chromatography (GC) is also frequently used for purity analysis, with results indicating purities greater than 97% being achievable.

TLC operates on a similar principle but uses a thin layer of adsorbent material coated onto a plate. It is a simpler, faster method often used for rapid purity checks and to monitor the progress of a reaction. While less quantitative than HPLC, TLC can effectively visualize the presence of impurities.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from TMDI. dtic.mil This technique separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC system, a polymer solution is passed through a column packed with porous gel beads. Smaller polymer chains can enter the pores, causing them to take a longer, more tortuous path through the column. Larger molecules are excluded from the pores and thus elute more quickly. By calibrating the system with polymer standards of known molecular weights, the elution time can be directly related to the molecular weight of the sample.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

Table 3: Example GPC Data for a TMDI-based Polyurethane

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PU-TMDI-1 | 25,000 | 55,000 | 2.2 |

| PU-TMDI-2 | 31,000 | 64,000 | 2.1 |

Note: Data are representative and will vary based on synthesis conditions.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For TMDI-based polymers, these methods are critical for determining their thermal stability, decomposition behavior, and transition temperatures, which dictate their processing conditions and service life.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This provides information on the decomposition temperature and thermal stability of the polymer. The resulting data can show the temperature at which degradation begins and the percentage of weight loss at different stages, which can be related to the degradation of different segments (hard vs. soft) within the polyurethane. youtube.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it relates to the transition from a rigid, glassy state to a more flexible, rubbery state, defining the material's operational temperature range. youtube.com

Table 4: Typical Thermal Properties of a TMDI-based Polyurethane

| Property | Technique | Typical Value | Significance |

| Glass Transition Temp. (Tg) | DSC | 40 - 80 °C | Defines the transition from a glassy to a rubbery state. |

| Decomposition Temp. (Td) | TGA | > 250 °C | Indicates the onset of thermal degradation. |

Note: Values are illustrative and highly dependent on the specific comonomers and polymer structure.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize polymers derived from Trimethylhexamethylene diisocyanate (TMDI). It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This method is crucial for determining the glass transition temperature (Tg) and for studying the curing kinetics of thermosetting polyurethane systems. researchgate.netresearchgate.net

The glass transition temperature (Tg) represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. In TMDI-based polyurethanes, which are often segmented polymers, DSC curves can reveal multiple transitions. A lower temperature transition is typically associated with the soft segment of the polymer, while transitions at higher temperatures can be related to the hard segments formed by the diisocyanate. mdpi.com For instance, in studies of polyurethanes based on aliphatic diisocyanates like hexamethylene diisocyanate (HDI), which is structurally similar to TMDI, the Tg is a key indicator of the miscibility and phase separation between the soft and hard segments. researchgate.netmdpi.com A polyurethane based on PTMEG/HDI/BD+Gly was found to exhibit a Tg of -73.1°C. researchgate.net The analysis involves heating the sample at a controlled rate, often 20 °C/min, and identifying the midpoint of the change in heat capacity in the resulting thermogram as the Tg. mdpi.com

DSC is also extensively employed to monitor the exothermic heat flow generated during the cross-linking (curing) process of polyurethane elastomers. researchgate.netnih.gov The rate of cure is directly proportional to the rate of heat flow (dH/dt). researchgate.net By performing DSC scans at various heating rates (e.g., 10, 20, 30, and 40 °C/min), kinetic parameters such as the activation energy (Ea) can be determined using isoconversional methods like the Kissinger, Flynn–Wall–Ozawa (FWO), or Friedman methods. mdpi.commdpi.com These parameters are essential for modeling the reaction and optimizing curing schedules in industrial applications. nih.govmdpi.com The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak, which corresponds to the total extent of the curing reaction. imapsjmep.org For MDI-based polyurethane elastomers, studies have shown that the curing reaction can be complex, sometimes proceeding in two stages, which can be modeled using autocatalytic equations. mdpi.com

Table 1: DSC Data for Various Polyurethane Systems

| Polymer System | Analytical Method | Parameter | Value | Reference |

| PTMEG/HDI/BD+Gly | DSC | Glass Transition Temp. (Tg) | -73.1 °C | researchgate.net |

| PTMEG/IPDI/BD+Gly | DSC | Glass Transition Temp. (Tg) | -64.5 °C | researchgate.net |

| PTMEG/HMDI/BD+Gly | DSC | Glass Transition Temp. (Tg) | -61.2 °C | researchgate.net |

| MDI-based PU Elastomer | DSC (Kissinger method) | Activation Energy (Ea) | 54.8 kJ/mol | mdpi.com |

| MDI-based PU Elastomer | DSC (FWO method) | Activation Energy (Ea) | 57.8-63.1 kJ/mol | mdpi.com |

| ELO-based Epoxy Resin | DSC (Isoconversional methods) | Activation Energy (Ea) | 66-69 kJ/mol | mdpi.com |

Note: Data for related diisocyanate systems (HDI, IPDI, MDI) and other thermosets are presented to illustrate the application and typical results of the DSC technique.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.comresearchgate.net It is a critical tool for assessing the thermal stability and decomposition characteristics of TMDI-based polymers. youtube.com The TGA curve plots mass percentage against temperature, revealing the temperatures at which the material degrades. The derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates. mt.com

The thermal degradation of polyurethanes typically occurs in multiple stages. srce.hrresearchgate.net The first stage of weight loss, often occurring between 250°C and 400°C, is generally attributed to the dissociation of the thermally labile urethane bonds. researchgate.netosti.gov Subsequent degradation stages at higher temperatures correspond to the decomposition of the polyol soft segments and other components of the polymer chain. srce.hr For example, a study on castor oil-based polyurethanes showed a two-step thermal degradation profile with peak temperatures at 320°C and 394°C, corresponding to the breakdown of urethane bonds and then the polyol backbone. researchgate.net